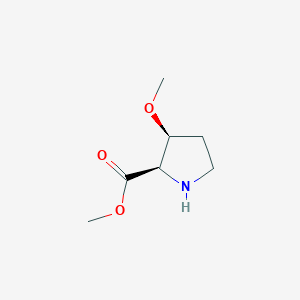
2,3-Dihydro-1H-isoindol-4-ol
Übersicht
Beschreibung
2,3-Dihydro-1H-isoindol-4-ol is a derivative of isoindoline , a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The structure is similar to indoline, but the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of isoindoline . It consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The nitrogen atom is in the 2 position of the five-membered ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.16 . It is a derivative of isoindoline, which is a heterocyclic organic compound with the molecular formula C8H9N .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : Research has focused on synthesizing various derivatives of 2,3-Dihydro-1H-isoindol-1-ones and related compounds, demonstrating their potential as versatile building blocks in organic synthesis. For example, studies have described the synthesis of isoindoles by acid or base-induced cyclization of 2-cyanobenzaldehyde with alcohols, and the formation of 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones via different catalytic systems (Sato et al., 1988).
Chemical Properties and Reactions : Several papers discuss the chemical properties and reactions of 2,3-Dihydro-1H-isoindol derivatives. For instance, studies on 3-alkoxy-1H-isoindoles and their synthesis through regiospecific O-alkylation, as well as their spectroscopic properties, provide insights into the chemical behavior of these compounds (Hennige et al., 1988).
Application in Drug Discovery : Some derivatives of 2,3-Dihydro-1H-isoindol-1-ones have been explored for their potential therapeutic applications. For example, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one was identified as a potential anti-ischemic stroke agent, demonstrating the ability to inhibit platelet aggregation and scavenge free radicals (Lan et al., 2015).
Inhibitory Activity : Certain derivatives, such as 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, have been identified as inhibitors of the enzyme heparanase, which has implications for anti-angiogenic therapies (Courtney et al., 2004).
Potential in Medicinal Chemistry : The compound has also been investigated for its potential as a serotonin reuptake inhibitor, highlighting its relevance in the field of medicinal chemistry (KapplesKevin & Shutske, 1997).
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQKHWUGHTSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922811 | |
| Record name | 2,3-Dihydro-1H-isoindol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118924-03-1 | |
| Record name | 2,3-Dihydro-1H-isoindol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





